molecular formula C7H6ClN3O2 B2598666 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride CAS No. 2636767-93-4

1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride

Cat. No.: B2598666
CAS No.: 2636767-93-4
M. Wt: 199.59
InChI Key: LQKFYMJJPZHCCH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride is a chemical building block of high interest in medicinal chemistry and pharmaceutical research . The pyrazolopyridine core is a privileged scaffold in drug discovery, frequently employed in the design and synthesis of kinase inhibitors for investigational cancer therapeutics . Its structure allows it to act as a key intermediate, supporting binding to enzyme active sites and enabling the modulation of specific cellular signaling pathways . Researchers utilize this and related carboxylic acid derivatives of the 1H-pyrazolo[3,4-c]pyridine family to create novel compounds with potential anti-inflammatory and neuroprotective properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)6-5-4(1-2-8-6)3-9-10-5;/h1-3H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKFYMJJPZHCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=C(C2=C1C=NN2)C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the preparation of the starting materials, followed by the cyclization reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted pyrazolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit promising anticancer properties. For instance, certain pyrazolo[3,4-c]pyridine derivatives have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. The inhibition of protein kinase C (PKC) isoenzymes has been particularly noted, which plays a crucial role in cell signaling and proliferation associated with cancerous growths .

Anti-inflammatory Properties
Studies have demonstrated that compounds related to 1H-pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, providing therapeutic avenues for treating chronic inflammatory diseases .

Neuroprotective Effects
Research has suggested that pyrazolo[3,4-c]pyridine derivatives may possess neuroprotective effects. They could potentially be used to develop treatments for neurodegenerative disorders by protecting neuronal cells from oxidative stress and apoptosis .

Material Science

Fluorescent Sensors
1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid derivatives have been utilized in the development of fluorescent sensors. These sensors can detect metal ions or environmental pollutants due to their unique photophysical properties. The incorporation of these compounds into sensor designs enhances sensitivity and selectivity .

Liquid Crystals
Research has explored the use of pyrazolo[3,4-c]pyridine derivatives in liquid crystal applications. Their unique molecular structure allows for the tuning of liquid crystal properties, which can be beneficial in display technologies .

Synthetic Intermediate

1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid; chloride serves as an important synthetic intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through reactions with different nucleophiles. The versatility of this compound makes it a valuable building block in the development of new pharmaceuticals and agrochemicals .

Case Study: Anticancer Activity

CompoundTarget KinaseIC50 (µM)Reference
Pyrazolo derivative APKC0.25
Pyrazolo derivative BPKC0.15

Case Study: Fluorescent Sensor Development

Sensor TypeDetection Limit (ppm)Reference
Metal Ion Sensor0.5
Pollutant Sensor1.0

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridin-6-ones (e.g., Compounds 3d–3g)

  • Structure: Feature a pyrazolo[3,4-b]pyridine core with substituents like methyl, aryl, and cyano groups (e.g., 4-aryl-5-cyano-3-methyl-1-phenyl derivatives) .
  • Key Differences: Ring Position: The [3,4-b] fusion places the pyridine nitrogen at position 4, whereas the [3,4-c] fusion in the target compound shifts it to position 4. Functional Groups: Lack a carboxylic acid; instead, cyano and aryl groups dominate, reducing polarity compared to the target compound. Synthesis: Prepared via FeCl3-catalyzed cyclization of 5-aminopyrazoles with aldehydes and ethyl cyanacetate .

7-Azaindazole Derivatives (e.g., 6-Chloro-1H-pyrazolo[3,4-b]pyridine)

  • Structure : Contains a chlorine substituent at position 6 and a simpler pyrazolo[3,4-b]pyridine scaffold .
  • Key Differences: Substituent Position: Chlorine at position 6 vs. carboxylic acid at position 7 in the target compound.

Pyrazolo-Pyridazine Derivatives

4-(Biphen-3-yl)-1H-Pyrazolo[3,4-c]pyridazines

  • Structure : Replaces the pyridine ring with pyridazine (two adjacent nitrogen atoms) and includes biphenyl substituents .
  • Key Differences :
    • Heterocycle : Pyridazine increases nitrogen content, enhancing electron deficiency and altering binding to targets like GABA receptors.
    • Pharmacology : These derivatives are patented for epilepsy and pain treatment, suggesting divergent applications compared to the carboxylic acid-bearing target compound .

Ethyl Pyrazolo[3,4-c]pyridine-3-carboxylate Hydrochloride

  • Structure : Features an ethyl ester at position 3 and a hydrochloride salt .
  • Key Differences: Substituent Type: Ester vs. Counterion: Hydrochloride vs. chloride; both enhance solubility, but hydrochloride may influence crystal packing differently.

Physicochemical and Pharmacological Comparison

Table 1: Structural and Functional Properties

Compound Core Structure Key Substituents Biological Activity Solubility Profile
Target Compound [3,4-c]pyridinium 7-carboxylic acid, Cl⁻ Undisclosed (potential CNS) High (polar groups)
Pyrazolo[3,4-b]pyridin-6-ones [3,4-b]pyridine 5-cyano, 3-methyl, 4-aryl Antimicrobial, Anticancer Moderate (cyano)
4-(Biphen-3-yl)-Pyrazolo[3,4-c]pyridazines [3,4-c]pyridazine Biphenyl, modulators GABA receptor modulation Low (hydrophobic biphenyl)
Ethyl Ester Derivative [3,4-c]pyridine 3-ethyl ester, HCl Probable prodrug Moderate (ester)

Critical Analysis of Substituent Effects

  • Carboxylic Acid vs. Ester/Chloro : The carboxylic acid in the target compound enhances water solubility and enables ionic interactions, making it suitable for hydrophilic targets. In contrast, esters (e.g., ) or chloro groups (e.g., ) prioritize lipophilicity for membrane penetration.

Biological Activity

1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN3O2C_7H_6ClN_3O_2, with a molecular weight of 189.69 g/mol. The compound features a pyrazolo-pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including cyclization reactions that lead to the formation of the pyrazolo-pyridine framework.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-c]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain compounds within this class can inhibit bacterial growth and demonstrate antifungal activity against various pathogens.

Anticancer Properties

1H-Pyrazolo[3,4-c]pyridin-6-ium derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Enzyme Inhibition

Several studies have highlighted the ability of pyrazolo[3,4-c]pyridines to act as inhibitors of key enzymes such as cyclooxygenase (COX) and various kinases. This inhibition can lead to anti-inflammatory effects and modulation of cellular signaling pathways relevant in cancer therapy.

Case Studies

Study Findings Reference
Study ADemonstrated antimicrobial activity against E. coli and S. aureus
Study BInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM
Study CInhibited COX enzymes with a potency comparable to established NSAIDs

Research Findings

Recent literature reviews have compiled extensive data on the biological activities of pyrazolo[3,4-c]pyridines. A notable review highlighted over 300,000 compounds with diverse substituents that exhibit varied pharmacological profiles, underscoring the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid chloride?

The synthesis typically involves multi-step organic reactions, including cyclization and salt formation. For example, and describe the preparation of analogous triazolothiadiazine carboxylic acid salts via sequential condensation and cyclization steps. A common approach involves reacting substituted pyrazoles with carbonyl-containing intermediates under acidic or basic conditions. Post-synthetic modifications, such as chloride salt formation, are achieved using hydrochloric acid or ion-exchange resins. Researchers should optimize reaction parameters (temperature, solvent polarity) to enhance yield and purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • 1H/13C NMR : Essential for confirming regioselectivity and proton environments. highlights the use of DMSO-d6 or CDCl3 solvents to resolve signals for aromatic protons (δ 6.5–8.5 ppm) and NH groups (broad singlets at δ ~10 ppm).
  • ESI-MS : Validates molecular weight and fragmentation patterns. For instance, reports calculated vs. experimental molecular weights (e.g., 3d: C21H18N4O, calcd. 342.36 vs. observed 343.1 [M+H]+).
  • Elemental Analysis : Ensures purity by matching experimental C/H/N percentages with theoretical values .

Q. What are common impurities in the synthesis of pyrazolo-pyridine derivatives?

By-products often arise from incomplete cyclization (e.g., open-chain intermediates) or regioselective errors during heterocycle formation. and emphasize the need for HPLC or TLC monitoring to detect impurities like unreacted starting materials or positional isomers. For example, fluoroquinolone analogs in require stringent control over oxidation by-products .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo-pyridine synthesis be addressed?

Regioselectivity is influenced by substituent electronic effects and catalyst choice. demonstrates the use of FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) to direct cyclization toward the desired pyrazolo[3,4-b]pyridin-6-one scaffold. Computational modeling (DFT) of transition states can further predict favorable pathways. Cross-validation via 2D NMR (e.g., HSQC, HMBC) is critical to confirm regiochemistry .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed spectral data (e.g., NMR shifts or MS peaks) may arise from dynamic effects (e.g., tautomerism) or isotopic patterns. recommends:

  • Comparing experimental 13C NMR with computed chemical shifts (using tools like ACD/Labs).
  • Analyzing isotopic distribution in MS to distinguish [M+H]+ from adducts.
  • Repeating analyses under varied conditions (e.g., solvent, temperature) to stabilize conformers .

Q. How can solubility and bioavailability be enhanced for pharmacological studies?

  • Salt Formation : Converting the carboxylic acid to its chloride salt (as in the target compound) improves aqueous solubility ().
  • Co-solvents : Use PEG-400 or cyclodextrins in in vitro assays.
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester in ) can enhance membrane permeability .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

  • DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, reaction time).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring ( ).
  • Purification : Gradient elution in preparative HPLC minimizes co-elution of by-products ( ) .

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